2,4-Dihydroxy-5-iodobenzoic acid
Overview
Description
2,4-Dihydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H5IO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two hydroxyl groups at the 2 and 4 positions and an iodine atom at the 5 position
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dihydroxy-5-iodobenzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with target molecules. More research is needed to understand these influences.
Biochemical Analysis
Biochemical Properties
It is known that iodinated derivatives of benzoic acid can interact with various enzymes and proteins The nature of these interactions is likely dependent on the specific biochemical context and may involve binding interactions or modulation of enzymatic activity
Cellular Effects
The cellular effects of 2,4-Dihydroxy-5-iodobenzoic acid are currently unknown. It is plausible that this compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it could potentially interact with signaling molecules or transcription factors, thereby influencing gene expression and cellular function .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-5-iodobenzoic acid can be synthesized from 2,4-dihydroxybenzoic acid through iodination. One common method involves the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions, ensuring the selective iodination at the 5 position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
2,4-Dihydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic Acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodobenzoic Acid: Lacks the hydroxyl groups, limiting its ability to participate in oxidation reactions.
5-Iodovanillic Acid: Contains a methoxy group instead of one hydroxyl group, altering its reactivity and applications
Uniqueness
2,4-Dihydroxy-5-iodobenzoic acid is unique due to the combination of hydroxyl and iodine substituents on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2,4-dihydroxy-5-iodobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHIUNVBVKLJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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